molecular formula C20H26BNO4 B2354500 2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide CAS No. 2377607-33-3

2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide

Cat. No.: B2354500
CAS No.: 2377607-33-3
M. Wt: 355.24
InChI Key: OABSDUIANZSADE-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group and a hydroxylated propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from naphthalene derivatives. Key steps may include:

  • Borylation: Introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group to the naphthalene ring.

  • Hydroxylation: Addition of the hydroxyl group to the propanamide moiety.

  • Amidation: Formation of the amide bond between the hydroxylated propanamide and the substituted naphthalene.

Industrial Production Methods: Industrial-scale production would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the naphthalene ring or the amide group.

  • Substitution: Replacement of the tetramethyl-1,3,2-dioxaborolan-2-yl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different functionalized naphthalene derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Hydroxy-2-methyl-naphthalen-2-ylpropanamide: Similar structure but lacks the tetramethyl-1,3,2-dioxaborolan-2-yl group.

  • 2-Hydroxy-2-methyl-naphthalen-2-ylacetamide: Similar core structure with a different amide group.

Uniqueness: The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.

This comprehensive overview provides a detailed understanding of 2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-hydroxy-2-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO4/c1-18(2,24)17(23)22-16-10-8-13-11-15(9-7-14(13)12-16)21-25-19(3,4)20(5,6)26-21/h7-12,24H,1-6H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABSDUIANZSADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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